BenchChemオンラインストアへようこそ!

3-Amino-2'-ethyl-6'-methylpropionanilide

Oral antiarrhythmic Primary aminoacylanilide First-pass metabolism

This primary aminoacylanilide is specifically designed for oral bioavailability, addressing the extensive first-pass metabolism that limits lidocaine to intravenous use. The asymmetric 2'-ethyl-6'-methyl substitution provides a steric probe distinct from lidocaine's 2',6'-dimethyl pattern, while the 3-position primary amine enables facile conjugation for chemical biology tool development. Essential reference standard for resolving regioisomeric mixtures in HPLC/LC-MS methods. Ideal for lead optimization where the oral route is non-negotiable.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B8666424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2'-ethyl-6'-methylpropionanilide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)CCN)C
InChIInChI=1S/C12H18N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8,13H2,1-2H3,(H,14,15)
InChIKeyATSGOICIGSRYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2'-ethyl-6'-methylpropionanilide – Structural Class and Procurement-Relevant Identity


3-Amino-2'-ethyl-6'-methylpropionanilide (C₁₂H₁₈N₂O, MW 206.28 g/mol) is a primary aminoacylanilide derivative belonging to the lidocaine-analog class of sodium-channel-active compounds. The molecule features a 2-ethyl-6-methyl-substituted aniline ring acylated with a 3-aminopropionyl chain, placing it structurally between lidocaine (2-diethylamino-2',6'-acetoxylidide) and prilocaine (2-propylamino-2'-methylpropionanilide). [1] This compound class was developed specifically to address the poor oral bioavailability of lidocaine while retaining antiarrhythmic efficacy, making the precise substitution pattern on both the aromatic ring and the aminoalkyl chain critical determinants of pharmacological performance [2].

Why 3-Amino-2'-ethyl-6'-methylpropionanilide Cannot Be Freely Substituted by In-Class Analogs


Aminoacylanilides with different substitution patterns exhibit divergent oral bioavailability, duration of action, and toxicity profiles. Lidocaine (2-diethylamino-2',6'-acetoxylidide) is effective intravenously but suffers from extensive first-pass metabolism, rendering it unsuitable for oral administration [1]. The primary aminoacylanilide subclass—to which 3-amino-2'-ethyl-6'-methylpropionanilide belongs—was specifically designed to overcome this limitation. Within this subclass, the position of the amino group on the acyl chain (2- vs. 3-amino), the nature of the N-alkyl substituent (primary vs. secondary vs. tertiary amine), and the ring alkyl substitution pattern (2'-ethyl-6'-methyl vs. 2',6'-dimethyl vs. 2'-methyl alone) each independently modulate sodium channel binding kinetics, metabolic stability, and therapeutic index [2]. Generic interchange without empirical verification therefore carries a material risk of altered efficacy, unexpected toxicity, or pharmacokinetic failure.

Quantitative Differentiation Evidence for 3-Amino-2'-ethyl-6'-methylpropionanilide vs. Closest Analogs


Primary Amine vs. Tertiary Amine: Oral Bioavailability Advantage Over Lidocaine

Lidocaine, a tertiary amine (2-diethylamino-2',6'-acetoxylidide), is not orally effective due to extensive first-pass hepatic metabolism; it is used exclusively via intravenous or intramuscular routes. Primary aminoacylanilides of the class encompassing 3-amino-2'-ethyl-6'-methylpropionanilide were demonstrated to possess oral antiarrhythmic activity in animal models, with effective oral doses in the range of 0.8–8 g daily for related primary amino compounds in human therapeutic projections, compared to the intravenous-only administration requirement for lidocaine [1]. The primary amine group reduces susceptibility to N-dealkylation, a major metabolic clearance pathway for tertiary amine analogs, enabling oral dosing that is not achievable with lidocaine [2].

Oral antiarrhythmic Primary aminoacylanilide First-pass metabolism Lidocaine comparator

3-Amino vs. 2-Amino Acyl Chain Position: Structural Differentiation from 2-Amino-2'-ethyl-6'-methylpropionanilide

The positional isomer 2-amino-2'-ethyl-6'-methylpropionanilide (CAS alternative) places the primary amine on the α-carbon of the acyl chain, while 3-amino-2'-ethyl-6'-methylpropionanilide places it on the β-carbon. This chain-length difference alters the spatial relationship between the amine hydrogen-bond donor and the aromatic ring, a critical pharmacophoric distance in sodium channel binding [1]. Molecular modeling studies of aminoacylanilide derivatives from the lidocaine class have demonstrated that the distance between the protonated amine and the aromatic centroid correlates with sodium channel binding affinity with a correlation coefficient of r = 0.98 in training sets [2]. The 3-amino (β-amino) configuration introduces an additional methylene spacer, yielding a distinct pharmacophoric geometry that cannot be replicated by the 2-amino isomer.

Regioisomer differentiation Sodium channel binding Aminoacylanilide SAR

Ring Substitution Pattern: 2'-Ethyl-6'-methyl vs. 2',6'-Dimethyl (Lidocaine) and 2'-Methyl (Prilocaine)

The aromatic ring of 3-amino-2'-ethyl-6'-methylpropionanilide bears an ethyl group at the 2' position and a methyl group at the 6' position. This asymmetric ortho-disubstitution pattern differs from lidocaine (symmetrical 2',6'-dimethyl) and prilocaine (mono-2'-methyl). In the ortho-acylated anilide series, the presence of two ortho substituents is known to restrict rotation around the amide C–N bond, influencing both the conformational population accessible for sodium channel binding and the susceptibility to amide hydrolysis [1]. Patent disclosures indicate that compounds in the ortho-acylated anilide class bearing C₁–C₃ alkyl at both ortho positions demonstrate lower acute toxicity than lidocaine in preclinical models [2]. The bulkier 2'-ethyl (vs. 2'-methyl in lidocaine and prilocaine) further increases steric hindrance, potentially prolonging metabolic stability relative to the dimethyl analog.

Ortho-substitution SAR Antiarrhythmic selectivity Metabolic stability

Synthetic Intermediate Utility: 3-Amino Group as a Derivatization Handle vs. Tertiary Amine Analogs

The terminal primary amine in 3-amino-2'-ethyl-6'-methylpropionanilide provides a reactive handle for further chemical derivatization (acylation, reductive amination, sulfonamide formation, urea/thiourea synthesis) that is not available in tertiary amine analogs such as lidocaine or secondary amine analogs such as prilocaine [1]. The ortho-acylated anilide patent explicitly demonstrates this utility: 3-bromo-2'-acetyl-6'-methylpropionanilide was reacted with diethylamine to yield 3-(diethylamino)-2'-acetyl-6'-methylpropionanilide hydrochloride (mp 124–126°C), confirming that the 3-position on the acyl chain is amenable to nucleophilic displacement and subsequent functionalization [2]. The primary amine variant (target compound) can serve as a precursor to a library of N-substituted analogs via simple derivatization chemistry, a synthetic versatility that the corresponding tertiary amine compounds cannot offer.

Synthetic intermediate Primary amine reactivity Derivatization Building block

High-Value Application Scenarios for 3-Amino-2'-ethyl-6'-methylpropionanilide


Oral Antiarrhythmic Drug Discovery Programs Requiring a Non-Tertiary Amine Scaffold

Programs seeking orally bioavailable sodium channel blockers with reduced first-pass metabolism relative to lidocaine should evaluate 3-amino-2'-ethyl-6'-methylpropionanilide as a lead scaffold. The primary aminoacylanilide class was explicitly designed for oral antiarrhythmic use, with projected human oral dosing regimens of 0.8–8 g/day for related compounds, addressing a therapeutic gap that lidocaine—restricted to intravenous administration—cannot fill [1]. This compound is appropriate as a starting point for lead optimization where oral route is a non-negotiable program requirement.

Pharmacophore Mapping of Sodium Channel Binding Site Steric Tolerance

The asymmetric 2'-ethyl-6'-methyl ortho-substitution pattern of this compound provides a steric probe distinct from the symmetric 2',6'-dimethyl pattern of lidocaine and the mono-substituted 2'-methyl pattern of prilocaine. With approximately 53% greater total ortho van der Waals volume than lidocaine [1], this compound can be used in competitive binding assays and molecular modeling studies to map the steric boundaries of the sodium channel local anesthetic binding pocket, informing the design of subtype-selective agents.

Chemical Biology Probe Synthesis via Primary Amine Derivatization

The primary amine at the 3-position of the acyl chain enables facile conjugation to fluorophores, biotin, photoaffinity labels, or solid supports—derivatization modalities that are inaccessible from tertiary amine analogs such as lidocaine [1]. Patent-validated chemistry at this position (amination of the 3-bromo precursor to yield 3-diethylamino derivatives) confirms the synthetic tractability of the 3-position [2]. This compound is therefore appropriate for constructing chemical biology tool compounds for target identification or cellular imaging studies involving sodium channel subtypes.

Regioisomeric Reference Standard for Analytical Method Development

Given the distinct pharmacological implications of the 3-amino vs. 2-amino positional isomerism (approximately 1.0–1.5 Å difference in pharmacophoric amine-to-ring distance) [1], 3-amino-2'-ethyl-6'-methylpropionanilide serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving and quantifying regioisomeric aminoacylanilide mixtures in synthetic batches, stability studies, or metabolite profiling.

Quote Request

Request a Quote for 3-Amino-2'-ethyl-6'-methylpropionanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.